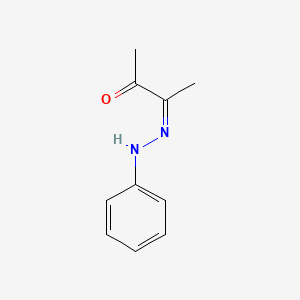

Butane-2,3-dione phenylhydrazone

Description

Contextual Significance of Hydrazone Chemistry in Modern Research

Hydrazones are a class of organic compounds characterized by the -NHN=C- substructure, which is typically formed through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. numberanalytics.comnumberanalytics.comnih.gov This functional group has been a cornerstone of organic chemistry for over a century, with the first synthesis reported in the late 19th century. numberanalytics.com The versatility of hydrazone reactions has made them a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Hydrazones are significant intermediates in various chemical transformations, such as the Wolff-Kishner reduction, and are crucial for synthesizing organic compounds with C=N bonds. wisdomlib.orgfiveable.me They also serve as analytical reagents that form complexes with metal ions. wisdomlib.org In medicinal chemistry, hydrazone-based compounds are explored as potential treatments for diseases like cancer and infectious diseases, with a significant percentage of currently used medicines containing nitrogen atoms, a key component of hydrazones. ontosight.ai Their antimicrobial, antiviral, and anticancer properties have made them popular subjects in agricultural and medicinal research. nih.govontosight.ai

Historical Overview of Butane-2,3-dione and its Phenylhydrazone Derivatives

Butane-2,3-dione, also known as diacetyl, is a naturally occurring compound found in many foods and is well-known as a constituent of butter. chemicalbook.com Its synthesis can be achieved through methods like the dehydrogenation of 2,3-butanediol. chemicalbook.com The reaction of Butane-2,3-dione with phenylhydrazine (B124118) leads to the formation of Butane-2,3-dione phenylhydrazone. Phenylhydrazine itself was first synthesized in the late 19th century and has since become a key reagent in organic synthesis, particularly for the characterization of carbonyl compounds.

The formation of phenylhydrazone derivatives from dicarbonyl compounds like Butane-2,3-dione has been a classical method for their identification and characterization. These reactions are fundamental in organic chemistry and have been studied for their mechanisms and the properties of the resulting hydrazones.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and related compounds is diverse, spanning several fields. In coordination chemistry, these molecules are investigated as ligands for the formation of metal complexes. The presence of both nitrogen and oxygen donor atoms allows them to form stable chelates with various metal ions.

In materials science, hydrazone derivatives are being explored for their potential in developing new materials with interesting optical and electronic properties. For instance, some hydrazones exhibit nonlinear optical (NLO) properties, making them candidates for applications in optical switching and data storage. researchgate.net

The study of the tautomerism and isomerism of phenylhydrazones, including those derived from β-diketones, is another active area of research. researchgate.net Understanding the different isomeric forms and their stability is crucial for predicting their chemical behavior and potential applications.

Scope and Objectives of Academic Research on the Chemical Compound

The primary objectives of academic research on this compound include:

Synthesis and Characterization: Developing efficient and selective methods for the synthesis of this compound and its derivatives. nih.gov This includes the purification and structural elucidation using various spectroscopic techniques.

Investigation of Chemical and Physical Properties: A thorough examination of its properties, including solubility, melting point, and spectroscopic data, to build a comprehensive chemical profile.

Exploration of Reactivity: Studying its behavior in different chemical reactions, including its ability to act as a ligand in coordination chemistry and as a building block in organic synthesis.

Computational Studies: Utilizing theoretical calculations to understand its electronic structure, stability of different isomers, and to predict its reactivity and spectral properties. researchgate.net

Screening for Potential Applications: Investigating its utility in various fields such as medicinal chemistry, materials science, and analytical chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3Z)-3-(phenylhydrazinylidene)butan-2-one |

InChI |

InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8- |

InChI Key |

HUHADASXDUCZMY-FLIBITNWSA-N |

Isomeric SMILES |

C/C(=N/NC1=CC=CC=C1)/C(=O)C |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butane 2,3 Dione Phenylhydrazone and Its Analogues

Direct Condensation Strategies and Mechanistic Considerations

The most fundamental approach to synthesizing Butane-2,3-dione phenylhydrazone involves the direct condensation of butane-2,3-dione (also known as diacetyl) with phenylhydrazine (B124118). This reaction is a classic example of hydrazone formation from a carbonyl compound and a hydrazine (B178648) derivative. ncert.nic.in The mechanism proceeds through the nucleophilic attack of the nitrogen atom of phenylhydrazine on one of the carbonyl carbons of butane-2,3-dione, followed by the elimination of a water molecule to form the C=N bond characteristic of a hydrazone. researchgate.net Given the presence of two carbonyl groups in butane-2,3-dione, the reaction can potentially yield a monophenylhydrazone or a diphenylhydrazone, depending on the stoichiometry of the reactants.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, reaction time, and the molar ratio of the reactants.

Heating the reaction mixture, often under reflux, is a common practice to increase the reaction rate. researchgate.net However, prolonged heating can sometimes lead to the formation of undesired by-products, necessitating a careful balance. scielo.br For instance, in related syntheses, it has been observed that optimizing the reaction time can significantly improve selectivity and reduce the formation of unwanted products. scielo.br

The stoichiometry of the reactants plays a critical role in determining the product distribution. To favor the formation of the monophenylhydrazone, it is advisable to use a 1:1 molar ratio of butane-2,3-dione to phenylhydrazine. An excess of phenylhydrazine would likely promote the formation of the diphenylhydrazone. In some multi-component reactions involving similar scaffolds, a slight excess of one of the carbonyl components has been found to be advantageous. researchgate.net

Cooling the reaction mixture upon completion is a standard procedure to induce the crystallization and precipitation of the phenylhydrazone product, which often has lower solubility in the reaction medium at lower temperatures, thereby facilitating its isolation in high yield. researchgate.net

Table 1: Optimization of Reaction Conditions for Phenylhydrazone Synthesis

| Parameter | Condition | Expected Outcome |

| Temperature | Reflux | Increased reaction rate |

| Room Temperature | Higher selectivity, slower reaction | |

| Reaction Time | Short (e.g., 2-4 hours) | Minimized by-product formation |

| Long (e.g., >10 hours) | Potential for higher conversion, but also for degradation | |

| Stoichiometry | Equimolar reactants | Favors monophenylhydrazone formation |

| Excess phenylhydrazine | Favors diphenylhydrazone formation | |

| Work-up | Cooling/Crystallization | High yield of purified product |

Influence of Catalysts and Solvent Systems on Reaction Efficiency

The efficiency of phenylhydrazone synthesis is significantly influenced by the choice of catalyst and solvent.

Catalysts: The condensation reaction is often catalyzed by the addition of a few drops of acid, with glacial acetic acid being a common and effective choice. researchgate.netnih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus accelerating the nucleophilic attack by phenylhydrazine. Other acidic catalysts, such as formic acid, have also been employed. researchgate.net In recent years, heterogeneous catalysts have gained attention due to their ease of separation and reusability. For example, nanostructured diphosphate (B83284) (Na2CaP2O7) has been shown to be an efficient and reusable catalyst for the synthesis of various phenylhydrazone derivatives. researchgate.net

Solvent Systems: Protic solvents like methanol (B129727) and ethanol (B145695) are frequently used as the reaction medium. researchgate.netnih.gov These solvents can solvate the transition state and facilitate proton transfer, thereby promoting the reaction. The choice of solvent can also impact the solubility of the reactants and the product, which in turn affects the reaction rate and the ease of product isolation. Studies on other types of reactions have shown that solvent properties can have a complex influence on reaction kinetics. umaine.edu In some cases, solvent-free conditions have been successfully employed, offering a greener alternative by reducing solvent waste. researchgate.net

Kinetic Studies of the Condensation Reaction

Kinetic studies of phenylhydrazone formation from aldehydes have revealed a two-step mechanism. rsc.org This mechanism is likely applicable to the reaction of butane-2,3-dione. The first step is the formation of a carbinolamine (or aminomethanol) intermediate. The second step is the acid-catalyzed dehydration of this intermediate to form the final hydrazone product. rsc.org

The rate-determining step of the reaction is pH-dependent. At lower pH values (below pH 5-6), the formation of the carbinolamine intermediate is the slower, rate-determining step. rsc.org Above this pH range, the dehydration of the intermediate becomes rate-limiting. rsc.org Both steps are subject to hydronium ion catalysis. rsc.org Understanding these kinetics is crucial for optimizing the reaction conditions, particularly the pH of the reaction medium, to achieve the desired reaction rate and yield. The study of solvent viscosity effects can also provide insights into whether substrate binding is diffusion-controlled or if product release is the rate-limiting step in catalyzed reactions. nih.gov

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govbeilstein-journals.org The this compound scaffold, or its constituent precursors (butane-2,3-dione and phenylhydrazine), are attractive candidates for the design of novel MCRs.

For instance, the phenylhydrazone moiety can act as a nucleophile or be further functionalized within a one-pot reaction sequence. While direct examples of MCRs starting with pre-formed this compound are not extensively documented, the principles of MCR design suggest several possibilities. One could envision a scenario where the initial condensation to form the phenylhydrazone is followed by an in-situ reaction with other components. For example, a three-component reaction could involve butane-2,3-dione, phenylhydrazine, and a third component that reacts with the remaining carbonyl group or the active methylene (B1212753) group of the resulting phenylhydrazone. Such strategies are employed in the synthesis of various heterocyclic compounds. beilstein-journals.org

Strategies for Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Stereoselective synthesis can be achieved by employing chiral auxiliaries. The Enders' SAMP/RAMP (S- and R-1-amino-2-methoxymethylpyrrolidine) auxiliaries are widely used for the stereoselective alkylation of ketones and aldehydes via their chiral hydrazones. nih.gov

A proposed strategy for the stereoselective synthesis of an analogue of this compound would involve the following steps:

Reaction of a chiral hydrazine, such as a derivative of an N-amino cyclic carbamate (B1207046) (ACC), with butane-2,3-dione to form a chiral hydrazone. nih.gov

Deprotonation of the chiral hydrazone to form a stereodefined azaenolate intermediate.

Reaction of the azaenolate with an electrophile, which will add selectively to one of the faces of the azaenolate, controlled by the stereochemistry of the chiral auxiliary. nih.govduke.eduacs.org

Removal of the chiral auxiliary to yield the α-alkylated chiral ketone, an analogue of the starting dione (B5365651).

Density functional theory (DFT) calculations have been instrumental in understanding the origins of stereoselectivity in these reactions, predicting that the conformational effects within the chiral auxiliary and steric interactions direct the approach of the electrophile. nih.govduke.eduacs.org

Table 2: Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | Abbreviation | Key Feature |

| (S)-1-amino-2-methoxymethylpyrrolidine | SAMP | Proline-based, predictable stereochemical outcome |

| (R)-1-amino-2-methoxymethylpyrrolidine | RAMP | Enantiomer of SAMP for accessing the opposite product enantiomer |

| N-amino cyclic carbamate | ACC | Camphor-based, high yields and enantioselectivities |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenylhydrazones to develop more environmentally benign and sustainable processes. growingscience.com Key strategies include the use of greener solvents, solvent-free conditions, and reusable catalysts.

Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. For example, glycerol (B35011) has been used as a green and reusable solvent for the synthesis of various heterocyclic compounds. researchgate.net Polyethylene glycol (PEG-400) has also been employed as a green solvent for the synthesis of 2H-indazoles in a one-pot reaction. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. The synthesis of phenylhydrazone derivatives has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.netnih.gov

Reusable Catalysts: The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. As mentioned earlier, nanostructured diphosphate (Na2CaP2O7) has been shown to be an effective and recyclable catalyst for phenylhydrazone synthesis. researchgate.net Similarly, copper oxide nanoparticles supported on activated carbon have been used as a reusable catalyst for the synthesis of nitrogen-containing heterocycles. nih.gov These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.net

Synthetic Routes to Functionalized this compound Derivatives

The synthesis of functionalized derivatives and analogues of this compound is primarily achieved through classical condensation reactions and modifications of the core structure. These methods allow for the introduction of a wide array of functional groups onto either the phenyl ring or the dione backbone, enabling the systematic exploration of its chemical properties. The principal strategies involve the reaction of substituted phenylhydrazines with butane-2,3-dione or the reaction of phenylhydrazine with functionalized 1,2-diketones.

A foundational method for synthesizing hydrazone derivatives involves the condensation of a hydrazine with a carbonyl compound. For the preparation of functionalized this compound, this typically involves reacting a substituted phenylhydrazine with butane-2,3-dione (diacetyl). The reaction is generally carried out in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. nih.govscirp.org The mixture is typically heated to drive the condensation to completion. nih.gov This approach is highly versatile, as a wide variety of commercially available or synthetically accessible substituted phenylhydrazines can be used, introducing functionalities such as halogens, nitro groups, or alkyl groups onto the phenyl ring.

An alternative, yet equally effective, strategy involves the reaction of phenylhydrazine with a functionalized β-dicarbonyl compound. researchgate.net This method is particularly useful for introducing substituents onto the butanedione portion of the molecule. For instance, acylpyrazolone derivatives, which are 1,3-dicarbonyl compounds, have been reacted with phenylhydrazine to yield new azomethine phenylhydrazones. researchgate.net A similar principle can be applied to derivatives of butane-2,3-dione, where functional groups are present on the four-carbon chain.

Furthermore, derivatives can be synthesized by modifying a pre-formed phenylhydrazone scaffold. A series of novel phenylhydrazine derivatives have been successfully synthesized from (1E)-1-(2-phenylhydrazinylidene) propan-2-one through a base-catalyzed condensation reaction. rjptonline.org This demonstrates that the existing hydrazone can act as a substrate for further functionalization, expanding the structural diversity of the resulting compounds. rjptonline.org

The general synthetic scheme for the condensation reaction is presented below:

Figure 1: General Synthetic Scheme for Functionalized this compound

Detailed findings from research on analogous compounds highlight the reaction conditions. For example, in the synthesis of related phenylhydrazones, equimolar amounts of the substituted phenylhydrazine and the carbonyl compound are dissolved in a solvent like anhydrous ethanol. nih.gov The reaction is stirred at an elevated temperature (e.g., 60°C) for several hours, with completion monitored by thin-layer chromatography (TLC). nih.gov After the reaction, the solvent is typically removed under reduced pressure, and the product is purified, often by recrystallization from a suitable solvent system like ether and petroleum ether. nih.gov

The following table summarizes representative synthetic conditions for analogous phenylhydrazone derivatives, which can be adapted for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Reference |

| Substituted Phenylhydrazine | Carbonyl Compound (e.g., Aldehyde) | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 1-16 hours | scirp.org |

| Phenylhydrazine | 2,6-dihydroxyacetophenone | Acetic Acid (catalytic) | Anhydrous Ethanol | Stirred at 60°C for 10 hours | nih.gov |

| Carbohydrazide | Acetylacetone | Triethylamine | Ethanol | Reflux for 10 hours | nih.gov |

| Phenylhydrazine | Acylpyrazolone derivative | Not specified | Not specified | Not specified | researchgate.net |

| (1E)-1-(2-phenylhydrazinylidene) propan-2-one | Substituted Aldehyde | 20% NaOH | Not specified | Condensation reaction | rjptonline.org |

The purification and characterization of these compounds are standard. After synthesis, the crude product is often collected by filtration and purified by recrystallization from solvents such as ethanol. nih.gov Characterization is typically performed using spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure of the synthesized derivatives. nih.govscirp.orgrjptonline.org

Advanced Structural Elucidation and Spectroscopic Characterization Studies

Crystallographic Analysis of Butane-2,3-dione Phenylhydrazone and its Derivatives

In the solid state, phenylhydrazones can exist in different tautomeric forms. researchgate.net X-ray diffraction is a powerful tool to distinguish between these forms, such as the keto-hydrazone and the azo-enol tautomers. For many phenylhydrazone derivatives, the keto-hydrazone form is found to be predominant in the crystal lattice. The planarity of the core structure is often stabilized by an intramolecular hydrogen bond, typically between the hydrazone N-H group and a nearby acceptor atom, like a carbonyl oxygen.

Analysis of derivatives like 2-cyanoguanidinophenytoin shows that molecules often crystallize in common space groups such as P21/c or C2/c. nih.gov The data obtained from such an analysis allows for the precise determination of the unit cell dimensions and the number of molecules within it.

Table 1: Illustrative Crystallographic Data for a Phenylhydrazone Derivative (2-cyanoguanidinophenytoin) This table presents data for a related derivative to illustrate typical crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.543 |

| β (°) | 109.87 |

| Volume (ų) | 1365.4 |

| Z (Molecules/Unit Cell) | 4 |

| Data sourced from a study on 2-cyanoguanidinophenytoin, a complex hydantoin (B18101) derivative. nih.gov |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphs of this compound have been reported in the reviewed literature, studies on analogous compounds like acetaldehyde (B116499) phenylhydrazone have uncovered fascinating solid-state behavior. acs.org In a notable case, samples with vastly different melting points were found to possess identical crystal structures. acs.org This phenomenon was attributed not to polymorphism, but to differences in the Z/E isomeric ratio present in the melt from which the crystals were formed. acs.org This highlights a subtle form of solid-state variability where the history of the material, rather than its crystalline packing, dictates its physical properties.

High-Resolution Spectroscopic Investigations for Mechanistic Insights

While crystallography provides a static picture of the solid state, high-resolution spectroscopic techniques, particularly NMR, offer dynamic information about molecular structure and connectivity in solution. These methods are essential for confirming structures and understanding mechanistic pathways.

Advanced NMR spectroscopy encompasses a suite of one-dimensional and multi-dimensional experiments that probe the magnetic environments of atomic nuclei, such as ¹H and ¹³C. These techniques are fundamental for elucidating the complete chemical structure of a molecule like this compound in solution.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the intricate connectivity of a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting the protons of the phenyl ring to each other, and potentially correlations involving the methyl protons, confirming the proton framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). For this compound, an HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as the methyl protons to the methyl carbon and each aromatic proton to its respective aromatic carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound This table presents predicted data to illustrate the application of 2D NMR techniques.

| Atom/Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| CH₃-C=O | ~2.4 | ~25 | → C =O, → C =N |

| CH₃-C=N | ~2.1 | ~15 | → C =N, → C =O |

| C=O | - | ~198 | From CH₃ -C=O, From CH₃ -C=N |

| C=N | - | ~145 | From CH₃ -C=N, From ortho-H of phenyl |

| N-H | ~10-12 | - | → C =N, → ipso-C of phenyl |

| Phenyl H (ortho) | ~7.2 | ~114 | → ipso-C , → meta-C |

| Phenyl H (meta) | ~7.4 | ~129 | → ortho-C , → para-C |

| Phenyl H (para) | ~7.0 | ~122 | → meta-C |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound.

FTIR spectroscopy is particularly useful for identifying key functional groups. The FTIR spectrum of a phenylhydrazone typically exhibits characteristic absorption bands. For instance, the N-H stretching vibration is expected in the range of 3180-3500 cm⁻¹, while the C=N stretching of the azomethine group appears between 1590-1690 cm⁻¹. researchgate.net The presence of a carbonyl group (C=O) from the butane-2,3-dione moiety would also give a strong absorption band, typically in the region of 1650-1750 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and can provide further insights into the molecular structure. Studies on related compounds like 2,3-butanedione (B143835) dihydrazone have utilized both FTIR and Raman spectroscopy for characterization. researchgate.netresearchgate.net

Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3180-3500 | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FTIR, Raman |

| C=O Stretch | 1650-1750 | FTIR |

| C=N Stretch | 1590-1690 | FTIR |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy: Electronic Structure and Excited States

Electronic spectroscopy provides valuable information about the electronic transitions and excited states of this compound.

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. Phenylhydrazones typically exhibit strong absorption bands in the ultraviolet and visible regions due to π → π* and n → π* transitions associated with the aromatic ring and the hydrazone moiety. For the related compound 2,3-butanedione, bis(phenylhydrazone), UV-Vis spectra have been recorded in methanol (B129727). spectrabase.com The position and intensity of these absorption bands are sensitive to the solvent environment and molecular conformation.

Fluorescence spectroscopy can provide information on the excited state properties of the molecule upon absorption of light. While not all phenylhydrazones are strongly fluorescent, those that are can be studied to understand their excited state dynamics, such as energy transfer and relaxation pathways. Studies on related dihydrazones have investigated their photoluminescence properties. researchgate.net

Table 2: Illustrative Electronic Spectroscopy Data for a Related Phenylhydrazone

| Technique | Solvent | λmax (nm) | Reference |

| UV-Vis | Methanol | Multiple bands observed | spectrabase.com |

Mass Spectrometry (High-Resolution MS, Fragmentation Pathways) for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. This is a powerful tool for unambiguous structural confirmation. nih.gov

Electron ionization (EI) mass spectrometry of phenylhydrazones typically leads to fragmentation through various pathways. Common fragmentation patterns include cleavage of the N-N bond, loss of small neutral molecules, and fragmentation of the side chains. chemguide.co.uk The analysis of these fragmentation pathways can provide valuable structural information. For instance, the fragmentation of cannabinoids, which also possess complex organic structures, has been studied in detail to understand their breakdown in the mass spectrometer. mdpi.com Gas chromatography-mass spectrometry (GC-MS) has been employed to identify products from reactions involving related compounds like 2,3-butanedione monoxime. nih.gov The mass spectrum of the parent compound, 2,3-butanedione, is also well-documented. nist.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| [M]+• | Molecular ion |

| [M - CH₃]+ | Loss of a methyl group |

| [M - COCH₃]+ | Loss of an acetyl group |

| [C₆H₅NH₂]+• | Phenylamine radical cation |

| [C₆H₅]+ | Phenyl cation |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to characterize chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light. libretexts.orgwikipedia.org

This compound itself is not chiral. However, if the molecule were to be derivatized with a chiral auxiliary or if it were to adopt a stable, non-superimposable conformational enantiomer, then CD and ORD could be applicable. For instance, if a chiral center were introduced into the phenyl ring or the butane (B89635) chain, the resulting enantiomers would exhibit mirror-image CD and ORD spectra. These techniques are highly sensitive to the stereochemistry of a molecule and are widely used in the structural elucidation of natural products and other chiral compounds. rsc.orgrsc.org While much of the research on ORD has focused on optically active ketones, the principles are applicable to any chiral chromophore. libretexts.org

Chemical Reactivity and Transformation Mechanisms of Butane 2,3 Dione Phenylhydrazone

Electrophilic and Nucleophilic Substitution Reactions on the Phenylhydrazone Moiety

The phenylhydrazone moiety in butane-2,3-dione phenylhydrazone possesses two main sites for substitution reactions: the aromatic phenyl ring and the hydrazone nitrogen and carbon atoms.

Electrophilic Aromatic Substitution: The phenyl group of the phenylhydrazone is susceptible to electrophilic aromatic substitution. The -NH- group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. pressbooks.pub Consequently, reactions such as nitration, halogenation, and sulfonation are expected to yield ortho- and para-substituted products. masterorganicchemistry.com The general mechanism involves the attack of an electrophile (E+) on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation (a sigma complex), followed by the loss of a proton to restore aromaticity.

Nucleophilic Reactions: The carbon atom of the C=N bond in the hydrazone is electrophilic and can be attacked by nucleophiles. However, a more significant site for nucleophilic attack is the carbonyl carbon of the remaining keto group in butane-2,3-dione monophenylhydrazone. This ketone functionality can react with various nucleophiles.

Furthermore, the formation of the phenylhydrazone itself can be viewed through the lens of a related reaction, the Japp-Klingemann reaction. This reaction synthesizes hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts. wikipedia.org The mechanism involves the nucleophilic addition of an enolate anion to the diazonium salt. wikipedia.org This highlights the inherent reactivity of dicarbonyl compounds towards electrophilic nitrogen species.

Cyclization and Ring-Closure Reactions Leading to Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of a wide array of heterocyclic compounds. The adjacent keto and hydrazone functionalities can participate in intramolecular or intermolecular cyclization reactions.

Fischer Indole (B1671886) Synthesis: One of the most prominent reactions of phenylhydrazones is the Fischer indole synthesis, which produces indoles upon heating with an acid catalyst like HCl, H₂SO₄, or Lewis acids such as ZnCl₂. For butane-2,3-dione monophenylhydrazone, this reaction would lead to the formation of a substituted indole. The mechanism is initiated by the tautomerization of the phenylhydrazone to its enamine form. nih.gov Subsequent protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which cleaves the N-N bond and forms a new C-C bond. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. nih.gov Given that butane-2,3-dione is a 1,2-diketone, it can potentially form mono- or bis-indoles, typically under strongly acidic conditions in refluxing alcohols. organic-chemistry.org

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net While butane-2,3-dione is a 1,2-diketone, its reaction with a second equivalent of hydrazine (B178648) or a substituted hydrazine can lead to the formation of a pyrazole ring. The reaction of butane-2,3-dione with phenylhydrazine (B124118) itself can lead to the bis(phenylhydrazone), which upon cyclization can form pyrazole derivatives. More commonly, the reaction of a 1,3-dicarbonyl compound with hydrazine first forms a hydrazone, which then undergoes an intramolecular condensation and dehydration to form the aromatic pyrazole ring. researchgate.net

Pyridazine (B1198779) Synthesis: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org The reaction of butane-2,3-dione (a 1,2-diketone) with a suitable bis-nucleophile or through a multi-step synthesis can lead to pyridazine derivatives. For instance, condensation with hydrazine can form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org

Triazine and Oxadiazole Synthesis: The compound can also serve as a scaffold for 1,2,4-triazines and 1,3,4-oxadiazoles. For example, arylhydrazones can be utilized in heterocyclization reactions to produce various triazine derivatives. researchgate.net The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazones. organic-chemistry.org By converting the keto group of this compound to a hydrazide, subsequent reactions can lead to the formation of oxadiazole rings. nih.govnih.gov For instance, reaction of a hydrazide with carbon disulfide yields an oxadiazole-2-thione derivative. nih.gov

| Starting Material Analogue | Reagent(s) | Heterocyclic Product | Reference(s) |

| Phenylhydrazine and a ketone/aldehyde | Acid (e.g., H₂SO₄, ZnCl₂) | Indole | |

| 1,3-Dicarbonyl compound | Hydrazine | Pyrazole | researchgate.net |

| 1,4-Diketone | Hydrazine | Pyridazine | wikipedia.org |

| Arylhydrazonocyclohexan-1,3-dione | Various reagents | Thiophene (B33073), Pyrazole, 1,2,4-Triazine | researchgate.net |

| Acylhydrazones | Dehydrating agents (e.g., POCl₃, I₂) | 1,3,4-Oxadiazole | organic-chemistry.org |

| Hydrazide and Carbon Disulfide | Base (e.g., KOH) | 1,3,4-Oxadiazole-2-thione | nih.gov |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can target the carbonyl group, the hydrazone C=N double bond, or the phenyl ring, depending on the reagents and reaction conditions.

Oxidation: The phenylhydrazone moiety can be oxidized. For instance, oxidation of phenylhydrazones with manganese dioxide is a known method to regenerate the corresponding ketone. acs.org Electrochemical oxidation of keto-steroid phenylhydrazones has also been studied, indicating the susceptibility of the hydrazone group to oxidation. nih.gov The oxidation of the butane-2,3-dione portion itself has been investigated; its oxidation by OH radicals does not yield methylglyoxal. slideshare.net The oxidative dehydrogenation of 3-hydroxybutanone is a method to produce butane-2,3-dione. rsc.org

Reduction: The reduction of this compound can lead to several products.

Reduction of the Carbonyl Group: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in

Reduction of the Hydrazone Group: The C=N bond of the hydrazone can be reduced to a hydrazine. The Wolff-Kishner reduction, which involves heating a hydrazone with a strong base like potassium hydroxide (B78521) in a high-boiling solvent, typically reduces a carbonyl group completely to a methylene (B1212753) group. organic-chemistry.orgwikipedia.org However, milder conditions can selectively reduce the C=N bond. Reagents like magnesium in methanol (B129727) have been used for the reduction of phenylhydrazones to the corresponding hydrazines. researchgate.net The Caglioti reaction, using reagents like sodium cyanoborohydride, can reduce tosylhydrazones to alkanes. wikipedia.org The reduction of α-keto esters and amides to α-hydroxy derivatives can be achieved with tosylhydrazine in the presence of a base. researchgate.net

Reduction of β-Diketones: The reduction of 1,3-diketones with powerful reducing agents like LiAlH₄ can be complex. For the related 1-phenylbutane-1,3-dione, reduction with LiAlH₄ yields a mixture of products, including phenylbutenols and phenylbutanones, indicating that elimination reactions can occur alongside reduction. researchgate.net This suggests that the reduction of this compound could also yield a complex product mixture.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type | Reference(s) |

| Oxidation | Manganese Dioxide | Phenylhydrazone | Ketone | acs.org |

| Reduction | NaBH₄, LiAlH₄ | Ketone | Secondary Alcohol | ncert.nic.in |

| Reduction | Mg in Methanol | Phenylhydrazone (C=N) | Hydrazine (-NH-NH-) | researchgate.net |

| Reduction | Wolff-Kishner (strong base, heat) | Carbonyl (via hydrazone) | Methylene (-CH₂-) | wikipedia.org |

| Reduction | LiAlH₄ | β-Diketone analogue | Complex mixture of alcohols and ketones | researchgate.net |

Hydrolytic Stability and Degradation Pathways

The stability of this compound is significantly influenced by the pH of the medium. Like most hydrazones, it is susceptible to hydrolysis, a reaction that is essentially the reverse of its formation.

The formation of phenylhydrazones is a two-step process: the initial formation of an aminomethanol (B12090428) intermediate, followed by its dehydration to the hydrazone. rsc.org The rate-determining step is pH-dependent. At low pH (below pH 5-6), the formation of the aminomethanol is rate-determining, while at higher pH, the dehydration step becomes rate-determining. rsc.org

Mechanistic Studies of Selected Organic Transformations Involving this compound as a Substrate or Reagent

The mechanisms of several key reactions involving phenylhydrazones have been extensively studied, providing insight into the behavior of this compound.

Mechanism of the Fischer Indole Synthesis: This is arguably the most studied reaction of phenylhydrazones. As detailed in section 4.2, the accepted mechanism involves several key steps:

Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') form.

Protonation: An acid catalyst protonates the enamine.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: A concerted pericyclic reaction occurs where the N-N single bond is broken and a C-C bond is formed between the benzene ring and the former imine carbon. This is the key bond-forming step.

Rearomatization: The intermediate loses a proton to regain the aromaticity of the benzene ring, forming a di-imine.

Cyclization and Elimination: The nucleophilic amino group attacks the imine carbon to form a five-membered ring (an aminal). Subsequent acid-catalyzed elimination of an ammonia molecule leads to the final aromatic indole product.

Mechanism of the Japp-Klingemann Reaction: This reaction provides a route to α-keto-phenylhydrazones, similar in structure to the title compound. The mechanism proceeds as follows:

Deprotonation: A base removes an acidic proton from the β-dicarbonyl compound to form an enolate. wikipedia.org

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic terminal nitrogen of the aryl diazonium salt to form an azo compound. wikipedia.org

Hydrolysis and Cleavage: The azo intermediate undergoes hydrolysis. In the case of a β-keto ester, this leads to the cleavage of the acyl or carboxyl group, followed by tautomerization to yield the more stable hydrazone. wikipedia.org If a β-keto acid is used, decarboxylation occurs.

These well-established mechanisms provide a solid framework for understanding and predicting the rich and varied reactivity of this compound in organic synthesis.

Theoretical and Computational Investigations of Butane 2,3 Dione Phenylhydrazone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of molecules like Butane-2,3-dione phenylhydrazone. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict stable molecular arrangements.

DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For phenylhydrazones, these calculations are crucial for understanding the planarity of the core structure and the orientation of the phenyl and dione (B5365651) fragments.

Conformational Analysis and Energy Minima Determination

This compound possesses several rotatable bonds, leading to various possible conformations. The primary conformational isomers arise from:

E/Z isomerization around the carbon-nitrogen double bond (C=N).

Rotation around the nitrogen-nitrogen single bond (N-N).

Rotation around the carbon-carbon single bond connecting the two carbonyl groups.

Orientation of the phenyl group relative to the hydrazone moiety.

Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps out the potential energy surface, allowing for the identification of stable conformers (energy minima) and the energy barriers between them. In many hydrazone derivatives, E/Z isomerization can be induced by light, a property that makes them interesting as molecular switches. hmdb.cadocbrown.info The stability of different conformers is often influenced by intramolecular hydrogen bonding, which can significantly lower the energy of a specific arrangement. docbrown.info

Table 1: Representative Calculated Relative Energies for Phenylhydrazone Conformers (Note: This data is illustrative for a generic phenylhydrazone system, as specific data for this compound is not available. Calculations are typically performed using a DFT method like B3LYP/6-31G(d).)

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| E, anti | E-isomer at C=N, anti-periplanar N-N bond | 0.00 (Reference) |

| E, syn | E-isomer at C=N, syn-periplanar N-N bond | +2.5 |

| Z, anti | Z-isomer at C=N, anti-periplanar N-N bond | +5.8 |

| Z, syn | Z-isomer at C=N, syn-periplanar N-N bond | +7.2 |

Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

For a molecule like this compound, the HOMO is typically localized on the electron-rich phenylhydrazine (B124118) portion, while the LUMO is centered on the electron-withdrawing dicarbonyl system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. oregonstate.edu

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

Table 2: Representative Calculated FMO Energies and Reactivity Descriptors (Note: This data is illustrative for a phenylhydrazone system, calculated at the B3LYP/6-311G(d,p) level of theory. Specific data for the target compound is unavailable.)

| Parameter | Formula | Representative Value |

|---|---|---|

| E(HOMO) | - | -6.2 eV |

| E(LUMO) | - | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.4 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.0 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.2 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV |

Spectroscopic Parameter Prediction (NMR chemical shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated magnetic shielding constants are converted to chemical shifts by referencing them against a standard, usually Tetramethylsilane (TMS). Predictions are sensitive to the chosen geometry and solvent model. researchgate.net For this compound, key predicted shifts would include those for the methyl protons, the aromatic protons of the phenyl ring, and the carbons of the C=O and C=N groups.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated infrared (IR) spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular vibrations. chemicalbook.com For this molecule, characteristic vibrations would include the N-H stretch, C=O stretches, the C=N stretch, and various C-H and C-C vibrations.

Table 3: Representative Predicted Spectroscopic Data for this compound (Note: These are expected values based on typical ranges for the functional groups. Specific calculated data is not available.)

| Parameter Type | Functional Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Methyl Protons (CH₃-C=O) | 2.1 - 2.4 |

| Methyl Protons (CH₃-C=N) | 2.0 - 2.3 | |

| Aromatic Protons (C₆H₅) | 6.9 - 7.5 | |

| Imine Proton (N-H) | 9.0 - 11.0 | |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 195 - 205 |

| Imine Carbon (C=N) | 140 - 150 | |

| Aromatic Carbons (C₆H₅) | 115 - 145 | |

| Methyl Carbons (CH₃) | 20 - 30 | |

| Vibrational Frequency (cm⁻¹) | N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=O Stretch | 1680 - 1710 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment. chemicalbook.com MD simulations use classical mechanics and force fields (parameterized sets of energy functions) to calculate the forces on each atom and track their movements over nanoseconds or longer.

For this compound, an MD simulation would provide insights into:

Conformational Dynamics: How the molecule flexes, rotates, and samples different conformations in solution. hmdb.ca

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule (e.g., the N-H and C=O groups) and solvent molecules like water or ethanol (B145695).

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

These simulations are crucial for understanding how the solvent environment affects the molecule's preferred shape and reactivity, providing a more realistic picture than gas-phase calculations.

Quantitative Structure-Activity Relationships (QSAR) Modeling (focused on theoretical structural descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or a physical property. In modern QSAR, the "structure" is represented by a set of calculated numbers called molecular descriptors.

For a molecule like this compound, a wide range of theoretical descriptors can be calculated to build a QSAR model. These descriptors can be categorized as:

Quantum-Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Constitutional Descriptors: Simple counts of atoms, bonds, rings, etc.

These descriptors quantify various aspects of the molecule's size, shape, and electronic properties, which are then used to build a mathematical equation that can predict the activity of new, unsynthesized compounds.

Table 4: Examples of Theoretical Structural Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Electronic properties, reactivity, polarity |

| Topological | Zagreb Index, Kier & Hall Connectivity Indices | Molecular branching and complexity |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Size and shape of the molecule |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and flexibility |

Reaction Pathway and Transition State Analysis for Key Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, a key transformation to analyze is its formation from the condensation of phenylhydrazine and butane-2,3-dione.

This analysis involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final product.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS reveals which bonds are breaking and forming during the crucial step of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

For the reaction of phenylhydrazones, studies often focus on the initial nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration, with computational analysis helping to determine the rate-limiting step.

Docking Studies and Molecular Interactions with Receptors (focused on theoretical binding modes)

Theoretical and computational investigations, particularly molecular docking studies, serve as a powerful tool to predict the binding affinities and interaction patterns of a ligand with the active site of a biological receptor. While specific docking studies for this compound are not extensively detailed in the reviewed literature, the broader class of phenylhydrazone derivatives has been the subject of numerous computational analyses. These studies provide significant insights into the probable theoretical binding modes and molecular interactions that this compound might exhibit with various protein targets.

The foundational structure of phenylhydrazones, featuring a phenyl ring linked to a hydrazone group, allows for a variety of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stable binding of a ligand to a receptor. The specific nature of these interactions is dictated by the three-dimensional conformation of the ligand and the topology of the receptor's binding pocket.

For instance, in studies involving phenylhydrazone derivatives as potential anticancer agents, dihydrofolate reductase and the estrogen receptor have been identified as plausible targets. researchgate.net The theoretical binding mode in these cases often involves the phenyl group of the hydrazone moiety fitting into a hydrophobic pocket of the receptor. The hydrazone linker itself is frequently involved in forming hydrogen bonds with key amino acid residues, thereby anchoring the ligand in the active site. researchgate.net

In a representative study on phenyl hydrazine derivatives of piperidones, molecular docking against dihydrofolate reductase revealed significant binding potency. The interactions were characterized by the formation of hydrogen bonds with specific amino acid residues such as THR56 and SER59. researchgate.net Similarly, when docked with the estrogen receptor, these derivatives were predicted to interact with the GLU323 and TRP393 residues. researchgate.net

The following table summarizes the theoretical interactions of representative phenylhydrazone derivatives with different receptors, which can be considered indicative of the potential interactions of this compound.

| Receptor | Interacting Residues | Type of Interaction | Reference |

| Dihydrofolate Reductase | THR56, SER59 | Hydrogen Bond | researchgate.net |

| Estrogen Receptor | GLU323, TRP393, PRO324 | Hydrogen Bond | researchgate.net |

| Topoisomerase IIα | - | Not specified | mdpi.com |

| Carbonic Anhydrase II | His94, His96, Thr199, Thr200 | Hydrogen Bond, Ionic Interactions | mdpi.com |

| Breast Cancer (MCF-7) related protein | Lys623 | Hydrogen Bond | thaiscience.info |

| Human Serum Albumin (HSA) | Subdomain IIA residues | Hydrophobic Interaction, Hydrogen Bond | nih.gov |

This table presents data for various phenylhydrazone derivatives as a proxy, due to the absence of specific studies on this compound.

Furthermore, computational studies on hydrazone derivatives targeting breast cancer cell lines have identified potential interactions with key proteins. For example, certain derivatives were predicted to form hydrogen bonds with the amino acid residue Lys623. thaiscience.info The binding free energies calculated in such studies provide a quantitative measure of the binding affinity, with more negative values suggesting a more stable complex.

The theoretical binding analyses of phenylhydrazone derivatives consistently highlight the importance of the phenyl ring for establishing hydrophobic contacts and the hydrazone core for forming specific hydrogen bonds. These interactions are fundamental to the predicted biological activity of this class of compounds. While these findings are based on related molecules, they provide a strong theoretical framework for understanding the potential molecular interactions of this compound with various biological receptors.

Coordination Chemistry and Metal Complexes of Butane 2,3 Dione Phenylhydrazone

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with butane-2,3-dione phenylhydrazone typically involves the reaction of a metal salt with the ligand in a suitable solvent. mtct.ac.injocpr.com The reaction conditions, such as temperature, pH, and the nature of the metal salt and ligand, can influence the stoichiometry and structure of the resulting complex. mtct.ac.in

A wide range of transition metal complexes of this compound and its derivatives have been synthesized and characterized. These include complexes of copper(II), nickel(II), cobalt(II), zinc(II), iron(III), and palladium(II). researchgate.netrsc.orgekb.eg The synthesis often involves refluxing a solution of the metal chloride or acetate (B1210297) with the ligand. mtct.ac.inekb.egnih.gov The resulting complexes are often colored crystalline solids. nih.gov

The characterization of these complexes is typically carried out using a combination of analytical and spectroscopic techniques. Elemental analysis provides information about the stoichiometry of the complex, while molar conductivity measurements can indicate whether the complex is an electrolyte or non-electrolyte. jocpr.comnih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand | Method of Synthesis | Reference |

| Cu(II), Co(II), Ni(II), Zn(II) | 2,3-butanedione (B143835) bis(isonicotinylhydrazone) | Reaction of metal chlorides, nitrates, or acetates with the ligand. | nih.gov |

| Pd(II), Mn(II), Ni(II), Fe(III) | Phenyl bis-hydrazone | Reaction of metal salts with the ligand. | researchgate.net |

| Cu(II), Co(II), Ni(II), Zn(II) | (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene) hydrazine-1-carbonothioyl) benzamide | Reaction of metal chlorides and acetates with the ligand in DMF/H2O or CHCl3/CH3OH. | ekb.eg |

| Zn(II), Fe(II), Co(II), Ni(II) | 2-pyridinecarboxaldehyde-phenylhydrazone | Reaction of the lithium salt of the ligand with anhydrous metal chlorides. | rsc.org |

While the coordination chemistry of this compound with transition metals is well-documented, reports on its complexes with main group and lanthanide/actinide elements are less common. However, related hydrazone ligands have been shown to form complexes with these elements. For instance, a barium complex with pyruvic acid isonicotinyl hydrazone has been synthesized and structurally characterized. researchgate.net The synthesis of such complexes often requires specific reaction conditions to accommodate the different electronic and steric properties of these metal ions.

Ligand Binding Modes and Coordination Geometries

This compound and its derivatives can act as versatile ligands, exhibiting various binding modes. libretexts.org They can coordinate to metal ions as neutral molecules or as deprotonated anions. researchgate.netnih.gov The coordination can occur through the azomethine nitrogen atom and the carbonyl oxygen atom, making them bidentate ligands. nih.gov In some cases, they can act as tridentate or even tetradentate ligands, depending on the specific structure of the hydrazone and the metal ion involved. nih.govwhiterose.ac.uk This versatility in coordination leads to a variety of coordination geometries for the resulting metal complexes. youtube.comlibretexts.org

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the C=N (azomethine) and C=O (carbonyl) groups upon complexation provides evidence of their involvement in bonding to the metal ion. jocpr.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment, such as octahedral, tetrahedral, or square planar. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and some Co(II) and Fe(III) species, EPR spectroscopy is a powerful tool to probe the electronic environment of the metal ion and provide information about the nature of the metal-ligand bond. researchgate.net

Magnetic Susceptibility: Magnetic moment measurements help in determining the number of unpaired electrons in the central metal ion, which in turn provides insights into the geometry and the spin state (high-spin or low-spin) of the complex. nih.govuci.edu

Table 2: Spectroscopic Data for Selected this compound Metal Complexes

| Complex | IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [Cu(BBINH)Cl₂] | Shifted | Multiple bands | Paramagnetic | Square planar/Octahedral | nih.gov |

| [Ni(BBINH)Cl₂] | Shifted | Multiple bands | Paramagnetic | Square planar/Octahedral | nih.gov |

| [Co(BBINH)Cl₂] | Shifted | Multiple bands | Paramagnetic | Tetrahedral/Octahedral | nih.gov |

| Pd(II)-phenyl bis-hydrazone | Shifted | - | - | Octahedral | researchgate.net |

*BBINH = 2,3-butanedione bis(isonicotinylhydrazone)

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of this compound can be described using ligand field theory and molecular orbital theory. windows.netresearchgate.net The interaction between the metal d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals, the magnitude of which depends on the nature of the ligand and the metal ion. libretexts.org This d-orbital splitting determines the electronic and magnetic properties of the complex. uci.edu

The bonding in these complexes is primarily due to the donation of electron pairs from the nitrogen and oxygen donor atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate covalent bonds. unizin.orghawaii.edu In some cases, there can also be a degree of π-backbonding from the filled d-orbitals of the metal to the vacant π*-orbitals of the ligand, which can strengthen the metal-ligand bond. inflibnet.ac.in Density functional theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure and bonding in these complexes. rsc.orgresearchgate.net The charge distribution within the complex, as calculated by methods like Hirshfeld analysis, can reveal the extent of electron density transfer from the ligand to the metal ion. mdpi.com

Catalytic Applications of this compound Metal Complexes

While the catalytic activity of metal complexes of this compound itself is a developing area of research, the broader class of hydrazone complexes has demonstrated significant potential in catalyzing a variety of organic reactions and polymerization processes. The catalytic prowess of these complexes is often attributed to the metal center's ability to cycle through different oxidation states, thereby facilitating redox reactions, and the ligand's role in stabilizing the metallic center and influencing the steric and electronic environment of the active site.

Organic Reactions:

Metal complexes of hydrazones are known to be effective catalysts for oxidation reactions, particularly the oxidation of alcohols. For instance, transition metal complexes anchored on polymeric supports have been utilized for the catalytic oxidation of various alcohols researchgate.net. Although specific studies on this compound complexes are not extensively documented in the available literature, it is plausible that its transition metal complexes, particularly those of copper, cobalt, and nickel, could exhibit similar catalytic activity. The mechanism of such reactions typically involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction step, often facilitated by a co-oxidant, to yield the corresponding aldehyde or ketone.

Furthermore, hydrazone complexes have been investigated as catalysts for C-N bond formation reactions, which are fundamental in the synthesis of many biologically active compounds and functional materials. The catalytic activity is generally influenced by the nature of the metal ion and the specific structure of the hydrazone ligand.

Polymerization:

The use of transition metal complexes as catalysts in olefin polymerization is a cornerstone of the polymer industry rsc.org. Late transition metal complexes, in particular, have been a focus of research for their ability to catalyze the polymerization of various olefins rsc.org. While there is no direct evidence in the reviewed literature for the use of this compound metal complexes in polymerization, the structural similarities to other catalytically active Schiff base and hydrazone complexes suggest this as a promising avenue for future investigation. The electronic and steric properties of the this compound ligand could potentially be tuned by modifying the phenyl ring, thereby influencing the catalytic activity and the properties of the resulting polymers.

The table below summarizes the potential catalytic applications of transition metal complexes of hydrazone-based ligands, which can be extrapolated to complexes of this compound.

| Catalytic Application | Metal Ion | Type of Reaction | Potential Products |

| Oxidation of Alcohols | Fe(III), Co(II), Cu(II) | Oxidation | Aldehydes, Ketones |

| Olefin Polymerization | Ni(II), Pd(II) | Addition Polymerization | Polyolefins |

It is important to note that the catalytic performance of these complexes is highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and co-catalyst or oxidant. Further research is required to fully elucidate the catalytic potential of this compound metal complexes.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the metal ion and the geometry of the complex. The study of the magnetic moments of this compound metal complexes provides valuable insights into their electronic structure and stereochemistry.

Cobalt(II) Complexes:

Cobalt(II) complexes can exist in both high-spin and low-spin states depending on the ligand field strength. For hydrazone complexes of cobalt(II), which typically result in an octahedral or tetrahedral geometry, high-spin configurations are common. For instance, a cobalt(II) chloro complex with a macrocyclic ligand derived from 2,3-butanedione and its hydrazide has been studied for its magnetic properties researchgate.net. Generally, high-spin octahedral Co(II) complexes exhibit magnetic moments in the range of 4.3-5.2 Bohr Magnetons (B.M.), while tetrahedral Co(II) complexes show slightly higher values. Research on related cobalt(II) complexes with diazolate ligands has also contributed to the understanding of their magnetic behavior, with some exhibiting properties of molecule-based magnets ubc.canih.gov.

Nickel(II) Complexes:

Nickel(II) complexes can adopt various geometries, including octahedral, square planar, and tetrahedral. Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons and typically exhibit magnetic moments in the range of 2.9-3.4 B.M. Square planar Ni(II) complexes are generally diamagnetic (magnetic moment of 0 B.M.). Tetrahedral Ni(II) complexes are also paramagnetic, with magnetic moments usually in the range of 3.5-4.2 B.M. The magnetic properties of a nickel(II) nitrato complex with a macrocyclic ligand derived from 2,3-butanedione and its hydrazide have been reported, providing a basis for comparison nih.gov.

Copper(II) Complexes:

Copper(II) is a d⁹ ion with one unpaired electron, and its complexes are almost always paramagnetic with a magnetic moment of approximately 1.73 B.M., which is close to the spin-only value. However, deviations can occur due to spin-orbit coupling or magnetic exchange interactions in polynuclear complexes. Studies on dinuclear copper(II) complexes with phenolate-containing ligands have revealed antiferromagnetic coupling between the metal centers nih.gov. The magnetic properties of copper(II) complexes with 1,3,4-thiadiazole (B1197879) derivatives have also been investigated, showing a range of magnetic states from nearly ideal paramagnetism to antiferromagnetic chains mdpi.com. For a binuclear copper(II) complex with a bis(pyrazolyl)hydrazone ligand, antiferromagnetic exchange interaction between the copper(II) ions was observed mdpi.com.

The following table summarizes the expected magnetic properties of this compound metal complexes based on data from analogous compounds.

| Metal Ion | Probable Geometry | Expected Magnetic Moment (B.M.) |

| Co(II) | Octahedral/Tetrahedral | 4.3 - 5.2 |

| Ni(II) | Octahedral | 2.9 - 3.4 |

| Cu(II) | Distorted Octahedral/Square Pyramidal | ~1.7 - 2.2 |

The actual magnetic moments of this compound metal complexes would need to be determined experimentally to confirm their specific electronic structures and geometries.

Advanced Applications of Butane 2,3 Dione Phenylhydrazone in Material Science and Analytical Chemistry

Development of Fluorescent Probes and Chemosensors

The hydrazone functional group is a cornerstone in the design of chemosensors due to its straightforward synthesis and rich coordination chemistry. researchgate.netopenresearchlibrary.org Butane-2,3-dione phenylhydrazone can be readily adapted into fluorescent probes for the detection of various chemical species. These sensors typically operate on a "fluorophore-spacer-receptor" model, where the phenylhydrazone unit can act as the receptor or recognition site. nih.gov

The design of chemosensors based on this compound leverages the compound's inherent structural features for selective analyte binding. The core principles involve:

Coordination Sites: The nitrogen and oxygen atoms within the molecule, particularly the imine nitrogen (-C=N-) and the adjacent N-H proton, can serve as effective binding sites for metal cations. researchgate.netnih.gov The selectivity for specific ions like Cu²⁺, Fe³⁺, Zn²⁺, or Al³⁺ can be tuned by modifying the electronic properties of the phenyl ring or by introducing other coordinating groups. nih.gov

Hydrogen Bonding: The N-H group of the hydrazone is a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This allows for the recognition of anions such as fluoride (B91410) (F⁻) or cyanide (CN⁻) through hydrogen bonding interactions, which can trigger a detectable optical response. researchgate.net

Fluorophore Integration: To create a fluorescent sensor, the this compound structure is typically conjugated with a well-known fluorophore, such as coumarin, rhodamine, or benzoxazole. researchgate.netnih.gov The choice of fluorophore determines the photophysical properties of the sensor, including its emission wavelength and quantum yield. nih.gov The ease of condensation chemistry between a hydrazine (B178648) derivative and a carbonyl compound (like an aldehyde or ketone) makes this integration chemically accessible. nih.gov

Upon binding with a target analyte, a chemosensor containing the this compound moiety can exhibit a change in its fluorescence properties through several established mechanisms. This change, often a "turn-on" or "turn-off" of fluorescence, allows for quantitative detection. rsc.org

Photoinduced Electron Transfer (PET): In the unbound state, the receptor part of the sensor can quench the fluorescence of the attached fluorophore via PET. Upon binding to an analyte (like a metal ion), the energy levels of the receptor are altered, inhibiting the PET process and causing a significant increase in fluorescence intensity (a "turn-on" response). researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the hydrazone and adjacent carbonyl groups can lead to the formation of a rigid, planar complex. This increased rigidity reduces non-radiative decay pathways, enhancing the fluorescence emission.

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron-donating or -withdrawing properties of the hydrazone group, modifying the ICT character of the molecule. This can lead to a shift in the emission wavelength (a ratiometric response) or a quenching of the fluorescence. For instance, the nucleophilic addition of cyanide to a carbonyl group near the fluorophore can induce an ICT effect that quenches fluorescence. mdpi.com

Aggregation-Induced Emission (AIE): Some hydrazone-based sensors are designed to be non-emissive in solution but become highly fluorescent upon aggregation. The binding of an analyte can induce the formation of aggregates, leading to a strong "turn-on" AIE signal. rsc.org

Table 1: Common Sensing Mechanisms in Hydrazone-Based Chemosensors

| Mechanism | Description | Typical Response |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from the receptor to the fluorophore. | Fluorescence "Turn-On" |

| Chelation-Enhanced Fluorescence (CHEF) | Complexation with an analyte increases molecular rigidity, reducing non-radiative decay. | Fluorescence Enhancement |

| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electronic push-pull character of the molecule. | Fluorescence Quenching or Ratiometric Shift |

| Aggregation-Induced Emission (AIE) | Analyte binding triggers the formation of fluorescent molecular aggregates. | Fluorescence "Turn-On" |

Integration into Polymer Systems and Hybrid Materials

The hydrazone linkage is increasingly used in polymer science to create dynamic and functional materials. The incorporation of this compound into polymer backbones or as side chains can impart stimuli-responsive properties.

The key feature is the dynamic covalent nature of the hydrazone bond, which is stable under certain conditions but can be reversibly cleaved or exchanged under others (e.g., changes in pH). rsc.orgnih.gov This allows for the development of:

Self-Healing Polymers: Materials that can repair themselves upon damage by reforming the hydrazone linkages.

Stimuli-Responsive Drug Delivery Systems: Amphiphilic brush polymers and polymersomes containing hydrazone linkers can be designed to be stable at physiological pH but disassemble in the acidic environment of tumor tissues or within cell endosomes, releasing an encapsulated cargo. nih.govnih.govacs.org For example, micelles formed by polymers with hydrazone bonds can release over 80% of their payload within hours in a reactive oxygen species (ROS)-rich environment. acs.org

Dynamically Functionalized Surfaces: Polymersomes composed of block copolymers linked by hydrazone moieties can exchange surface chains with their environment. This allows for the dynamic modification of the vesicle surface, opening routes to complex and adaptive biomaterials. rsc.org

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. researchgate.netnih.gov The structure of this compound is well-suited for directing self-assembly processes due to its ability to engage in multiple, specific non-covalent interactions.

Beyond single-molecule chemosensors, this compound can act as a fundamental recognition element within larger, self-assembled host structures. The phenyl ring provides a platform for π-π stacking interactions, while the hydrazone and carbonyl groups offer sites for hydrogen bonding and metal coordination. nycu.edu.twru.nl These interactions are the driving forces for molecular recognition and the formation of host-guest complexes. By designing molecules with complementary shapes and interaction sites, it is possible to create complex receptors for specific substrates.

The directed, non-covalent interactions of this compound units can lead to the spontaneous formation of highly ordered supramolecular structures.